An In-Depth Technical Guide to Boc-D-pen(acm)-OH: Properties, Synthesis, and Biological Relevance
An In-Depth Technical Guide to Boc-D-pen(acm)-OH: Properties, Synthesis, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-D-pen(acm)-OH, or N-α-(tert-Butoxycarbonyl)-D-penicillamine(S-acetamidomethyl), is a crucial protected amino acid derivative employed in the chemical synthesis of peptides. Its unique structure, featuring a D-configuration and orthogonal protecting groups for both the amine and thiol functionalities, makes it an invaluable tool for creating peptides with enhanced stability, constrained conformations, and novel biological activities. This technical guide provides a comprehensive overview of the chemical and physical properties of Boc-D-pen(acm)-OH, detailed experimental protocols for its use in solid-phase peptide synthesis (SPPS), and an exploration of the signaling pathways where peptides incorporating this building block are relevant.
Core Properties of Boc-D-pen(acm)-OH
Boc-D-pen(acm)-OH is a white to off-white solid that is soluble in many organic solvents. The tert-butoxycarbonyl (Boc) group provides temporary protection for the α-amino group and is readily cleaved under acidic conditions. The acetamidomethyl (Acm) group offers stable protection for the thiol side chain throughout the synthesis and can be selectively removed post-synthesis to facilitate disulfide bond formation.
Physicochemical and Identification Data
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₂₄N₂O₅S | [1][2][3] |
| Molecular Weight | 320.41 g/mol | [1][4] |
| CAS Number | 201421-14-9 | [2] |
| Appearance | White to off-white solid | |
| Melting Point | 105 °C | [1] |
| Boiling Point (Predicted) | 532.3 ± 50.0 °C | [1] |
| Density (Predicted) | 1.184 ± 0.06 g/cm³ | [1] |
| Purity | ≥95% | [2] |
Stability and Storage
Proper handling and storage are critical to maintain the integrity of Boc-D-pen(acm)-OH.
| Condition | Recommendation | Source(s) |
| Long-term Storage | -20°C | [5][6] |
| Short-term Storage | 2-8°C | [5][7] |
| Handling | Keep container tightly closed in a dry and well-ventilated place. | [8] |
Experimental Protocols
The primary application of Boc-D-pen(acm)-OH is in Boc-chemistry solid-phase peptide synthesis (SPPS). The following is a representative protocol for the incorporation of a Boc-D-pen(acm)-OH residue into a peptide chain on a solid support.
General Boc-SPPS Cycle
This protocol outlines the key steps for adding an amino acid to a growing peptide chain on a resin.
Caption: General workflow for a single cycle of Boc-based solid-phase peptide synthesis.
1. Resin Swelling:
-
Swell the desired resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 30-60 minutes in a reaction vessel.
2. Boc Deprotection:
-
Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 1-2 minutes.
-
Drain the solution and add a fresh portion of the TFA/DCM solution, then agitate for 20-30 minutes.
-
Drain and wash the resin thoroughly with DCM to remove residual acid.
3. Neutralization:
-
Wash the resin with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM or N,N-dimethylformamide (DMF) to neutralize the protonated amine. Repeat this step.
-
Wash the resin with DCM to remove excess base.
4. Amino Acid Coupling:
-
In a separate vessel, pre-activate Boc-D-pen(acm)-OH (3 equivalents relative to the resin loading) with a coupling reagent such as dicyclohexylcarbodiimide (DCC) and an additive like 1-hydroxybenzotriazole (HOBt) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 2-4 hours.
-
Monitor the coupling reaction using a qualitative method like the Kaiser test to ensure completion.
5. Washing:
-
After complete coupling, wash the resin thoroughly with DMF and DCM to remove unreacted reagents and byproducts.
6. Repeat:
-
Repeat steps 2-5 for each subsequent amino acid in the desired peptide sequence.
Cleavage of the Peptide from the Resin
Once the peptide synthesis is complete, the peptide is cleaved from the solid support, and the side-chain protecting groups are removed.
Caption: Workflow for the cleavage of the synthesized peptide from the resin.
-
Procedure: Treat the peptide-resin with anhydrous hydrogen fluoride (HF) in the presence of scavengers (e.g., anisole) to cleave the peptide from the resin and remove the Boc and other acid-labile side-chain protecting groups. The Acm group on the D-penicillamine residue will remain intact.
-
Work-up: Following cleavage, the crude peptide is precipitated with cold diethyl ether, collected by filtration, and dried.
Deprotection of the Acm Group and Disulfide Bond Formation
The Acm group can be selectively removed to allow for the formation of a disulfide bond.
-
On-Resin Method: The Acm group can be removed while the peptide is still attached to the resin using reagents like iodine or N-iodosuccinimide.
-
Solution-Phase Method: After cleavage and purification of the Acm-protected peptide, the Acm group can be removed in solution, typically using iodine in a mixture of methanol and water, to facilitate intramolecular or intermolecular disulfide bond formation.
Biological Relevance and Signaling Pathways
The incorporation of D-penicillamine into peptides can significantly alter their biological activity and stability. Peptides containing D-penicillamine are being investigated for their therapeutic potential in various signaling pathways.
Targeting Nicotinic Acetylcholine Receptors for Pain Management
Analogs of α-conotoxins, venom-derived peptides that are potent antagonists of nicotinic acetylcholine receptors (nAChRs), have been synthesized using D-penicillamine to enhance their therapeutic properties for the treatment of neuropathic pain.[9]
Caption: Inhibition of pain signaling by α-conotoxin analogs containing D-penicillamine.
The substitution of cysteine with D-penicillamine in α-conotoxins can lead to analogs with significantly increased potency and stability.[9] These analogs act as antagonists at specific nAChR subtypes, such as the α9α10 nAChR, which are involved in pain signaling pathways.[9][10] By blocking these receptors, the conotoxin analogs can inhibit the transmission of pain signals, leading to an analgesic effect.[9]
Modulation of the Hydrogen Sulfide (H₂S) Signaling Pathway
D-penicillamine has been shown to selectively inhibit cystathionine-γ-lyase (CSE), a key enzyme in the endogenous production of hydrogen sulfide (H₂S), a gaseous signaling molecule.[11][12]
Caption: D-penicillamine inhibits the production of H₂S by targeting cystathionine-γ-lyase.
H₂S is involved in various physiological processes, including the regulation of vascular tone.[13][14] By inhibiting CSE, D-penicillamine can reduce the biosynthesis of H₂S from L-cysteine.[11][12] This inhibitory effect is dependent on pyridoxal-5'-phosphate, a cofactor for CSE.[12] The modulation of the H₂S pathway by D-penicillamine and peptides derived from it could have therapeutic implications in conditions where H₂S levels are dysregulated.[11]
Conclusion
Boc-D-pen(acm)-OH is a versatile and valuable building block for the synthesis of complex and biologically active peptides. Its unique structural features allow for the creation of peptides with enhanced stability and novel pharmacological profiles. The ability to incorporate D-penicillamine into peptides has led to the development of potent analgesics targeting nicotinic acetylcholine receptors and has provided a tool to modulate the hydrogen sulfide signaling pathway. The experimental protocols and biological context provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize Boc-D-pen(acm)-OH in their scientific endeavors.
References
- 1. BOC-PEN(ACM)-OH | 129972-45-8 [amp.chemicalbook.com]
- 2. Boc-D-Pen(Acm)-OH 95% | CAS: 201421-14-9 | AChemBlock [achemblock.com]
- 3. Boc-Pen (Acm)-OH - 泰和伟业 [cdthchem.com]
- 4. Boc-S-acetamidomethyl-L-penicillamine | C13H24N2O5S | CID 7015807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Boc-D-Phe-OH ≥99.0% (sum of enantiomers, TLC) | Sigma-Aldrich [sigmaaldrich.cn]
- 8. peptide.com [peptide.com]
- 9. Selective Penicillamine Substitution Enables Development of a Potent Analgesic Peptide that Acts Through a Non-Opioid Based Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. D-Penicillamine modulates hydrogen sulfide (H2S) pathway through selective inhibition of cystathionine-γ-lyase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. d‐Penicillamine modulates hydrogen sulfide (H2S) pathway through selective inhibition of cystathionine‐γ‐lyase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pa2online.org [pa2online.org]
- 14. Signaling Molecules: Hydrogen Sulfide and Polysulfide - PMC [pmc.ncbi.nlm.nih.gov]
